ethyl 2-(3-nitronaphthalen-1-yl)acetate
Description
Ethyl 2-(3-nitronaphthalen-1-yl)acetate is an aromatic ester featuring a naphthalene backbone substituted with a nitro group at the 3-position and an ethyl acetate moiety at the 1-position. The nitro group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and intermolecular interactions. This compound is of interest in organic synthesis, particularly in the development of dyes, pharmaceuticals, or intermediates for further functionalization .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-(3-nitronaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(16)9-11-8-12(15(17)18)7-10-5-3-4-6-13(10)11/h3-8H,2,9H2,1H3 |
InChI Key |
ARVNAHVHCCDNOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-nitronaphthalen-1-yl)acetate typically involves the nitration of naphthalene followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the naphthalene ring. The resulting nitronaphthalene is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and esterification, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(3-nitronaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: (3-Aminonaphthalen-1-yl)-acetic acid ethyl ester.
Hydrolysis: (3-Nitronaphthalen-1-yl)-acetic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(3-nitronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitronaphthalen-1-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Systems
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A, )

- Structure : Contains an imidazole ring with phenyl substituents at the 2- and 5-positions.
- Comparison : Unlike the target compound’s naphthalene system, this derivative features a smaller aromatic imidazole core. The phenyl substituents enhance π-stacking interactions but lack the electron-withdrawing nitro group, reducing polarity and acidity at the α-position of the acetate .
Ethyl (3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthyl)cyanoacetate ()
- Structure : Substituted naphthalene with chloro and dioxo groups.
- Comparison: The chloro group is moderately electron-withdrawing, but the dioxo system introduces strong polarization. The cyanoacetate moiety increases electrophilicity compared to the target compound’s simpler acetate group .
Ethyl 2-amino-4-(3-nitrophenyl)acetate ()
- Structure: Nitro-substituted phenyl ring attached to a benzothienopyran system.
- Comparison: The amino group introduces hydrogen-bonding capability, absent in the target compound. The nitro group here is on a phenyl ring, leading to less conjugation compared to the naphthalene system, which may alter UV-Vis absorption profiles .
Electronic and Reactivity Profiles
The nitro group in the target compound increases the acidity of the α-hydrogens in the acetate chain, facilitating deprotonation for reactions like alkylation. However, steric hindrance from the naphthalene system may slow nucleophilic attacks compared to smaller analogs like ethyl 2-phenylacetoacetate .
Solubility and Crystallographic Behavior
- Ethyl 2-hydroxy-2-[5-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]acetate () : The hydroxy and triazole groups enable hydrogen bonding, likely increasing solubility in alcohols and water compared to the nitro derivative .
- Crystallography : SHELX-based refinements () suggest that bulky substituents like naphthalene may lead to less dense crystal packing, reducing melting points relative to planar systems (e.g., imidazole derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

